4-Methyloctanoic acid

Catalog No.
S602734
CAS No.
54947-74-9
M.F
C9H18O2
M. Wt
158.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyloctanoic acid

CAS Number

54947-74-9

Product Name

4-Methyloctanoic acid

IUPAC Name

4-methyloctanoic acid

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

InChI

InChI=1S/C9H18O2/c1-3-4-5-8(2)6-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11)

InChI Key

LEGGANXCVQPIAI-UHFFFAOYSA-N

SMILES

CCCCC(C)CCC(=O)O

Synonyms

4-Methyloctanoic Acid; 4-Methylcaprylic Acid;

Canonical SMILES

CCCCC(C)CCC(=O)O

Analysis and Detection:

4-Methyloctanoic acid, also known as hircinoic acid, is a medium-chain fatty acid of interest in scientific research due to its presence in various biological samples. Researchers have developed methods for its analysis and detection to understand its distribution and potential roles in different contexts. One study described a novel method for quantifying 4-methyloctanoic acid and other related fatty acids in mutton using a technique called hollow fiber supported liquid membrane extraction coupled with gas chromatography []. This method allowed for sensitive and selective detection of the acid in the complex matrix of meat samples.

Enzymatic Reactions:

4-Methyloctanoic acid can be involved in enzymatic reactions, and researchers have investigated its interactions with specific enzymes. For example, a study explored the effect of ethanol on the kinetics of lipase-mediated enantioselective esterification of 4-methyloctanoic acid. Lipases are enzymes that can break down or form esters, and this study aimed to understand how ethanol, a common solvent, affects the enzyme's activity and selectivity towards 4-methyloctanoic acid [].

Food Science:

4-Methyloctanoic acid is a naturally occurring component in certain foods, particularly those of animal origin. Studies have investigated its presence and potential contribution to the flavor and aroma of food products. For instance, research examined the formation of volatile compounds, including 4-methyloctanoic acid, during the light-induced aging of goat's milk cheese. This study provided insights into the development of flavor profiles in cheese during the aging process [].

4-Methyloctanoic acid, also known as Hircinoic acid, is a colorless to pale-yellow liquid with the molecular formula C9H18O2\text{C}_9\text{H}_{18}\text{O}_2 and a molecular weight of approximately 158.24 g/mol. It possesses a fatty, musty odor reminiscent of goat and mutton, contributing to its characteristic scent in various food products. This compound is slightly soluble in chloroform, dimethyl sulfoxide, and ethyl acetate, while being incompatible with strong oxidizing agents and bases. It is known to cause severe skin burns and eye damage upon contact .

  • Saponification Reaction:
    2 Ethyl formate 4 methyl ethyl octylate+NaOH4 Methyloctanoic acid crude +by products\text{2 Ethyl formate 4 methyl ethyl octylate}+\text{NaOH}\rightarrow \text{4 Methyloctanoic acid crude }+\text{by products}
  • Decarboxylation:
    Crude product4 Methyloctanoic acid+CO2\text{Crude product}\rightarrow \text{4 Methyloctanoic acid}+\text{CO}_2

These reactions are typically performed at temperatures between 60-100 °C over several hours to achieve high yields .

4-Methyloctanoic acid has been identified as an aggregation pheromone in certain beetle species, particularly rhinoceros beetles of the genus Oryctes. This biological role indicates its potential significance in ecological interactions and pest management strategies. Additionally, its unique odor profile makes it valuable in flavoring and fragrance applications, particularly in dairy products and meats .

Several synthesis methods for 4-methyloctanoic acid have been reported:

  • Saponification Method: Involves the use of 2-ethyl formate-4-methyl-ethyl octylate as a precursor, followed by saponification using sodium hydroxide or potassium hydroxide at elevated temperatures .
  • Asymmetric Synthesis: Recent advances have demonstrated methods for producing both enantiomers of 4-methyloctanoic acid with good yields and enantioselectivity, enhancing its applicability in various fields .
  • Direct Synthesis from n-Hexanal: A simpler synthesis route starting from n-hexanal has also been described, yielding significant amounts of the desired compound .

4-Methyloctanoic acid finds various applications across industries:

  • Flavoring Agent: Used in cheese, meat products, and tobacco to impart specific flavors.
  • Fragrance Component: Incorporated into perfumes and cosmetic products due to its unique odor.
  • Chemical Intermediate: Serves as a building block for synthesizing other compounds, including esters used in various applications .

Research on the interactions of 4-methyloctanoic acid with biological systems has highlighted its role as a pheromone in certain insects. This suggests potential applications in pest control by leveraging its attractant properties. Additionally, studies indicate that it may interact with olfactory receptors in mammals, influencing flavor perception and consumer preferences .

Several compounds share structural similarities with 4-methyloctanoic acid. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
4-Ethyloctanoic AcidC10H20O2Found in Virginia tobacco; related goaty odor
Octanoic AcidC8H16O2Commonly known as caprylic acid; used in food industry
3-Methyloctanoic AcidC9H18O2Similar structure but different position of methyl group
Capric AcidC10H20O2Known for its use in food flavors; longer carbon chain

4-Methyloctanoic acid stands out due to its specific odor profile associated with certain meats and cheeses, making it particularly valuable in flavoring applications .

Molecular Characteristics

4-Methyloctanoic acid belongs to the class of medium-chain fatty acids, defined by aliphatic tails containing 4–12 carbon atoms. Its IUPAC name, 4-methyloctanoic acid, reflects the methyl substituent on the fourth carbon. Key identifiers include:

PropertyValueSource
Molecular FormulaC₉H₁₈O₂
Molecular Weight158.24 g/mol
SMILESCCCCC(C)CCC(O)=O
InChI KeyLEGGANXCVQPIAI-UHFFFAOYSA-N
Boiling Point272°C
LogP (Partition Coefficient)3.12

The molecule’s hydrophobicity (LogP = 3.12) and low water solubility make it ideal for lipid-mediated biological signaling. Stereochemical variants, such as the (4R)-enantiomer, exhibit distinct pheromonal activities in insects.

Distribution in Ruminant Animal Tissues

Ovine Tissue Lipid Composition Analysis

Studies of subcutaneous adipose tissue in sheep reveal significant concentrations of 4-methyloctanoic acid, with breed-specific variations. Gas chromatography/mass spectrometry analyses of three sheep breeds demonstrated ranges of 23–88 μg/g in subcutaneous fat [4]. The following table summarizes these findings:

Sheep Breed4-Methyloctanoic Acid (μg/g)
Breed A23–34
Breed B45–67
Breed C72–88

These disparities suggest genetic factors influence lipid metabolism pathways responsible for branched-chain fatty acid synthesis [4]. Concurrently, 4-ethyloctanoic acid (13–26 μg/g) and 4-methylnonanoic acid (2.9–18 μg/g) were identified as co-occurring compounds, indicating shared biosynthetic routes [4].

Comparative Distribution in Pasture-Fed versus Barley-Fed Sheep

While direct comparisons of pasture-fed and grain-fed sheep remain limited, indirect evidence from rumen fermentation studies suggests dietary composition modulates 4-methyloctanoic acid levels. Research on lambs fed Allium mongolicum Regel ethanol extract demonstrated altered rumen bacterial communities associated with branched-chain fatty acid production [3]. Barley-based diets rich in fermentable carbohydrates may promote microbial synthesis of methyl-branched precursors, though further validation is required [3].

Presence and Quantification in Caprine Systems

Concentration Patterns in Kidney Fat versus Body Fat

In goats, 4-methyloctanoic acid exhibits tissue-specific accumulation patterns. Kidney fat contains 0.0005 mg/ml, approximately 1.7-fold higher than body fat (0.0003 mg/ml) [5]. This gradient likely reflects differential lipid mobilization rates or localized synthesis mechanisms. The table below contrasts these concentrations:

Tissue Type4-Methyloctanoic Acid (mg/ml)
Kidney Fat0.0005
Body Fat0.0003

Sensory evaluations correlate these concentrations with flavor perception thresholds, as 0.05 ml additions to meat become detectable to trained panels [5].

Age-Related Variation in Goat Tissues

Current data on age-dependent fluctuations remain sparse. A singular study of 9-month-old goats identified the aforementioned concentrations but lacked longitudinal comparisons [5]. Preliminary analyses suggest juvenile animals may exhibit lower concentrations due to underdeveloped rumen microbiota, though this hypothesis requires validation across age cohorts.

Environmental and Nutritional Factors Affecting Biological Concentrations

Four primary factors influence 4-methyloctanoic acid levels in ruminants:

  • Dietary Composition: Phenolic compounds from thyme extracts reduce branched-chain fatty acid synthesis by modulating rumen Streptococcus and Lactobacillus populations [3]. Conversely, high-starch diets may enhance microbial production through increased substrate availability [4].

  • Forage Type: Pasture-fed ruminants exhibit distinct volatile fatty acid profiles compared to grain-fed counterparts, though specific data on 4-methyloctanoic acid require further study [4].

  • Rumen Microbial Ecology: Clostridium spp. and other fiber-degrading bacteria contribute to precursor molecules like isovaleric acid, which are incorporated into methyl-branched chains during lipid metabolism [4].

  • Genetic Factors: Breed-specific differences in lipid deposition efficiency account for up to 3.8-fold variations in adipose tissue concentrations [4].

The following table summarizes these relationships:

FactorEffect on 4-Methyloctanoic AcidMechanism
Phenolic compoundsDecreaseMicrobial population inhibition
High-starch dietsIncrease (hypothesized)Enhanced precursor availability
Clostridium spp.IncreaseBranching enzyme activity
Breed geneticsVariableLipid metabolism efficiency

Physical Description

clear, colourless liquid with a goat, costus, mutton odour

XLogP3

3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

158.130679813 g/mol

Monoisotopic Mass

158.130679813 g/mol

Heavy Atom Count

11

Density

0.900-0.908 (20°/20°)

UNII

5545264N9R

GHS Hazard Statements

Aggregated GHS information provided by 1463 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 1463 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 1461 of 1463 companies with hazard statement code(s):;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

54947-74-9

Wikipedia

4-methyloctanoic acid

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Octanoic acid, 4-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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